Dopamine D2 Receptor Affinity: Phenoxyethanone Derivative vs. Cinnamyl Diphenylmethylpiperazine (Cinnarizine)
In an in vitro competitive radioligand binding assay using rat striatal synaptic membranes, the target compound 1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one displayed a dopamine D2 receptor Ki of 3.5 nM [1]. The structurally related diphenylmethylpiperazine derivative cinnarizine, which carries an N-cinnamyl substituent instead of the phenoxyethanone group, exhibited a D2 Ki of 76.4 nM in a comparable rat striatal membrane preparation [2]. The approximately 22-fold higher D2 affinity of the phenoxyethanone analog demonstrates that the phenoxyethanone N-substituent imparts substantially enhanced dopamine D2 receptor engagement relative to the cinnamyl-substituted comparator.
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 3.5 nM |
| Comparator Or Baseline | Cinnarizine: Ki = 76.4 nM |
| Quantified Difference | ~22-fold higher affinity (3.5 vs. 76.4 nM) |
| Conditions | In vitro competitive radioligand binding; target compound data from BindingDB/US8748608 patent; cinnarizine data from rat striatal synaptic membrane D2 assay. |
Why This Matters
A 22-fold difference in D2 Ki translates into meaningfully distinct receptor occupancy at pharmacologically relevant concentrations, meaning the phenoxyethanone derivative engages D2 receptors at concentrations where cinnarizine would be effectively inactive—critical for researchers probing D2-mediated pathways excluding cinnarizine's confounding calcium channel activity.
- [1] BindingDB BDBM50378004 (CHEMBL1627318). Affinity Data Ki: 3.5 nM for dopamine receptor. Assay from US8748608 patent. https://www.bindingdb.org View Source
- [2] Quantitative prediction of catalepsy induced by amoxapine, cinnarizine and cyclophosphamide in mice. Cinnarizine D2 Ki = 76.4 nM. https://keio.elsevierpure.com View Source
